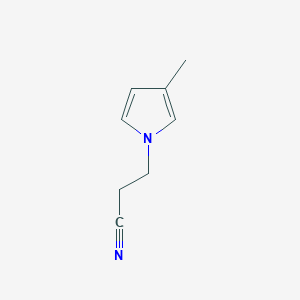
3-(3-Methyl-1-pyrrolyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Methyl-1-pyrrolyl)propanenitrile” is a chemical compound. It’s part of a larger class of compounds known as azo dye derivatives, which have been gaining significant interest in the pharmaceutical sector . The incorporation of heterocyclic moieties into the azo dye scaffold has been found to improve the bioactive properties of the target derivatives .
Synthesis Analysis
The synthesis of pyrrole esters, which are similar to “this compound”, has been reported using a simple enzymatic approach (Novozym 435) for transesterification . The best reaction conditions resulted in an optimum yield of 92% .Chemical Reactions Analysis
The synthesis of pyrrole esters involves enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are produced by enzymes such as lipases and esterases and are catalyzed by various mechanisms .Mecanismo De Acción
While specific information on the mechanism of action of “3-(3-Methyl-1-pyrrolyl)propanenitrile” is not available, it’s known that pyrrole and pyrrolidine analogs have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Direcciones Futuras
The pharmaceutical sector has shown significant interest in the synthesis of heterocycle-incorporated azo dye derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . This suggests that “3-(3-Methyl-1-pyrrolyl)propanenitrile” and similar compounds may have promising future applications.
Propiedades
IUPAC Name |
3-(3-methylpyrrol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-8-3-6-10(7-8)5-2-4-9/h3,6-7H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPPSIMHVOEBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

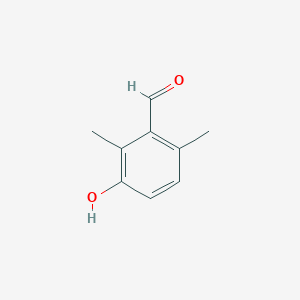
![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)

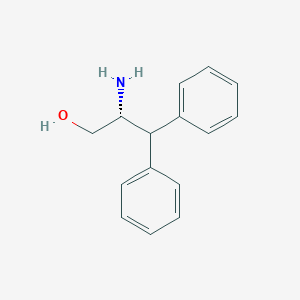

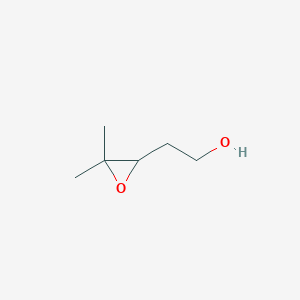

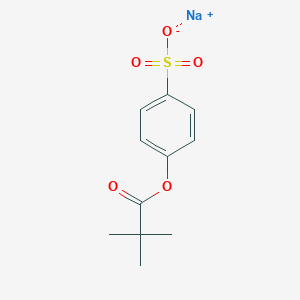
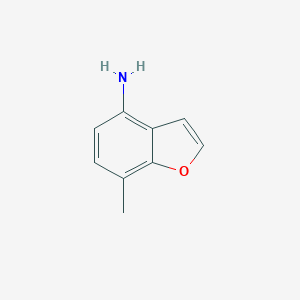
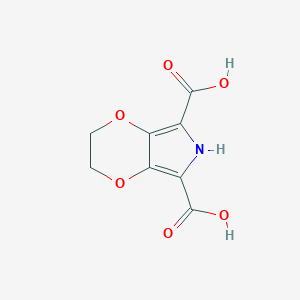
![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
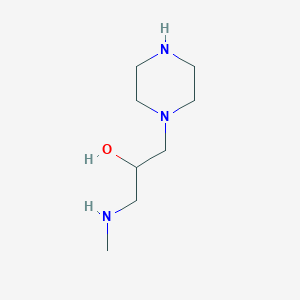
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)